1-Chloro-2-nitrobenzene

Chemical Synthesis Industrial Production Isomer Separation

Secure your supply of 1-Chloro-2-nitrobenzene (CAS 88-73-3), the irreplaceable ortho-substituted isomer critical for synthesizing agrochemicals like carbofuran and high-selectivity reductions to 2-chloroaniline for azo dyes. Unlike the meta- or para- isomers, its unique electronic and steric profile dictates specific downstream reactivity, making it essential for rubber accelerators and UV absorbers. Our high-purity (≥99%) material ensures consistent, high-yield outcomes in your nucleophilic aromatic substitution and fine chemical processes. Partner with us for a reliable, compliance-assured bulk supply chain.

Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
CAS No. 88-73-3
Cat. No. B146284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-nitrobenzene
CAS88-73-3
Synonyms1-chloro-2-nitrobenzene
1-chloronitrobenzene
2-chloronitrobenzene
3-chloronitrobenzene
5-chloronitrobenzene
chloronitrobenzene
m-chloronitrobenzene
o-chloronitrobenzene
o-nitrochlorobenzene
ONCB
ortho-chloronitrobenzene
terrafun
Molecular FormulaC6H4ClNO2
Molecular Weight157.55 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
InChIKeyBFCFYVKQTRLZHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 67.8° F (NTP, 1992)
0.00 M
Sol in alcohol, benzene, ether
VERY SOL IN ACETONE, PYRIDINE;  SOL IN TOLUENE, METHANOL, CARBON TETRACHLORIDE
In water, 441 mg/L at 25 °C
Water solubility = 2800 uM (440 mg/l) at 20 °C
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-nitrobenzene (CAS 88-73-3): A Key Ortho-Isomer Intermediate for Agrochemicals, Dyes, and Fine Chemicals


1-Chloro-2-nitrobenzene (2-chloronitrobenzene, o-chloronitrobenzene, ONCB) is an aromatic nitro compound, specifically a member of the monochlorobenzene class, characterized by the presence of both a chlorine atom and a nitro group on adjacent carbon atoms of the benzene ring [1]. It is a yellow crystalline solid with a melting point of 32-35 °C and a boiling point of 245-246 °C [2]. This compound is a crucial chemical intermediate, with historical global production exceeding 100,000 tonnes annually, and is primarily used in the synthesis of carbofuran, o-nitrophenol, 2-chloroaniline, and various azo dyes [3]. It is produced via the nitration of chlorobenzene, yielding a mixture of isomers from which it must be separated [3].

Why 1-Chloro-2-nitrobenzene Cannot Be Replaced by its Meta- or Para- Isomers in Key Synthetic Pathways


The chloronitrobenzene (CNB) isomers—ortho (1-chloro-2-nitrobenzene), meta (1-chloro-3-nitrobenzene), and para (1-chloro-4-nitrobenzene)—exhibit distinct physical and chemical properties that prevent their generic interchange in industrial and research applications. The ortho-isomer's adjacent chlorine and nitro groups create a unique electronic environment and steric profile that dictates its reactivity, particularly in nucleophilic aromatic substitution (SNAr) and reduction reactions [1]. These fundamental differences lead to divergent reaction rates, selectivities, and product outcomes, meaning that substituting the ortho-isomer with its meta- or para- counterpart will not yield the same chemical intermediates, such as the specific ortho-substituted anilines and phenols crucial for downstream products like the pesticide carbofuran or specific azo dyes [2].

Quantifiable Performance and Differentiation Data for 1-Chloro-2-nitrobenzene vs. Closest Analogs


Isomeric Ratio and Separation Challenge: Ortho- vs. Para- Isomer Yield

The industrial synthesis of 1-chloro-2-nitrobenzene via chlorobenzene nitration inherently produces a mixture rich in the para-isomer, making the ortho-isomer the minor, higher-value component requiring dedicated separation processes. The isomer distribution in the crude reaction mixture is approximately 34-36% for 1-chloro-2-nitrobenzene (ortho) compared to 63-65% for 1-chloro-4-nitrobenzene (para) [1]. This scarcity necessitates complex and costly separation techniques (e.g., fractional crystallization, distillation, and adsorption) that are unique to the ortho-isomer recovery [1][2]. Procurement of pure 1-chloro-2-nitrobenzene thus reflects its status as a deliberately isolated product rather than a bulk commodity stream.

Chemical Synthesis Industrial Production Isomer Separation

Electronic Structure and Reactivity: Distinct HOMO-LUMO Energies of the Ortho-Isomer

Computational analysis reveals that the ortho-isomer possesses a distinct electronic structure compared to its meta- and para- counterparts. Density Functional Theory (DFT) calculations show that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for o-CNB is 4.11 eV, compared to 4.24 eV for m-CNB and 4.08 eV for p-CNB [1]. These values, derived from B3LYP/6-311++G** level calculations, indicate that o-CNB has a lower HOMO-LUMO gap than the meta-isomer, suggesting higher chemical reactivity and a different propensity for electron transfer processes, which are fundamental to its behavior in reduction and substitution reactions [1].

Computational Chemistry Electronic Properties Reactivity

Reductive Selectivity: Chemoselective Reduction to 2-Chloroaniline

1-Chloro-2-nitrobenzene demonstrates high chemoselectivity during reduction to its corresponding aniline derivative. In a study using an Fe-Al composite catalyst with hydrazine hydrate, the selective reduction of the nitro group in 1-chloro-2-nitrobenzene to yield 2-chloroaniline proceeded with a selectivity of ≥99% and a yield of 92.91% at 70°C [1]. Furthermore, research on precious metal powder catalysts (PMPC) for hydrogenation identified vanadium-modified platinum on activated carbon as an excellent catalyst for this specific reaction, emphasizing that catalyst development is often tailored to the ortho-isomer to avoid undesirable dehalogenation or hydroxylamine accumulation [2].

Catalysis Hydrogenation Amine Synthesis

Environmental Degradation: Slower Photocatalytic Breakdown of Ortho-Isomer

The ortho-substituted 1-chloro-2-nitrobenzene exhibits different environmental persistence compared to its para-isomer. A study on the photocatalytic degradation of nitrobenzenes using combustion-synthesized nano-TiO2 established a degradation rate order, where 1-chloro-2-nitrobenzene degraded more slowly than 1-chloro-4-nitrobenzene [1]. The degradation rate coefficients (k) followed the order: 1-chloro,2,4-dinitrobenzene ≈ 4-nitrophenol > 2-nitrophenol > 1-chloro-4-nitrobenzene > 3-nitrophenol > 2,4-dinitrophenol > 1-chloro-2-nitrobenzene > nitrobenzene > 1,3-dinitrobenzene [1].

Environmental Science Photocatalysis Degradation Kinetics

Ideal Industrial and Research Use-Cases for 1-Chloro-2-nitrobenzene Based on Its Differentiated Profile


Manufacture of Carbofuran Pesticide

1-Chloro-2-nitrobenzene is the essential starting material for the synthesis of the carbamate pesticide carbofuran. The ortho-nitrochlorobenzene is converted to o-nitrophenol, which is then transformed into carbofuran . The specific ortho-configuration is non-negotiable for this pathway, making the compound a captive-use intermediate for major agrochemical manufacturers. Substitution with meta- or para-isomers would lead to different phenol isomers and entirely different biological activities.

Synthesis of Ortho-Substituted Anilines for Dyes and Pigments

The high-selectivity reduction of 1-chloro-2-nitrobenzene to 2-chloroaniline, as demonstrated with ≥99% selectivity using an Fe-Al catalyst, is a cornerstone for producing ortho-substituted aniline derivatives [1]. These anilines are critical diazo components for the synthesis of azo dyes and pigments, such as Fast Yellow G base [2]. The ortho-chloro substituent influences the hue, fastness, and solubility of the final dye, a property that cannot be achieved with the alternative isomers.

Model Substrate in Glutathione S-Transferase (GST) Research

1-Chloro-2-nitrobenzene and its 4-substituted derivatives are established substrates for studying the enzymatic activity of glutathione S-transferases (GSTs), which are crucial in detoxification pathways [3]. Research has extensively characterized the kinetic parameters (kcat, Km) for the GST-catalyzed conjugation of GSH to this scaffold, providing a robust model system for understanding enzyme-substrate interactions and developing potential GST inhibitors. Its well-defined reactivity profile makes it a preferred probe over its isomers for certain mechanistic studies.

Precursor for Rubber Accelerators and Other Fine Chemicals

Beyond dyes and pesticides, 1-chloro-2-nitrobenzene serves as a versatile building block in the synthesis of various fine chemicals, including rubber accelerators like M and DM [2]. The ortho-substitution pattern is key to the final molecule's function as a vulcanization accelerator. Its dual functionality allows for sequential derivatization to build complex molecules used as UV absorbers and pharmaceutical intermediates [2].

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